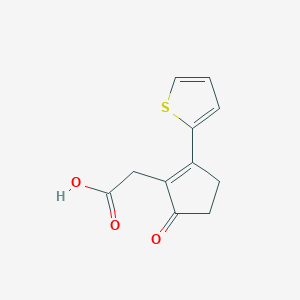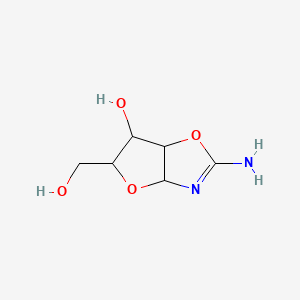
テトラアンミン銅(II) 硫酸塩
概要
説明
Tetraamminecopper(2+) sulfate, also known as tetraammineaquacopper(2+) sulfate, is an inorganic complex compound with the formula [Cu(NH3)4(H2O)]SO4. This dark blue to purple solid is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ (tetraammineaquacopper(2+) cation). It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .
科学的研究の応用
Tetraamminecopper(2+) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studies involving copper metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying copper-based drugs.
Industry: Utilized in the production of cellulose fibers (rayon) and as a component in battery manufacturing
作用機序
Target of Action
Tetraamminecopper(2+) sulfate, also known as copper;azanide;sulfuric acid, is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ . The primary target of this compound is Xanthine dehydrogenase/oxidase , an enzyme that plays a crucial role in the oxidative metabolism of purines.
Mode of Action
It is known that the compound forms a complex with the enzyme xanthine dehydrogenase/oxidase, potentially altering its function .
Biochemical Pathways
The biochemical pathways affected by Tetraamminecopper(2+) sulfate are related to the metabolism of purines. By interacting with Xanthine dehydrogenase/oxidase, the compound may influence the oxidative metabolism of purines, which are key components of nucleic acids .
Pharmacokinetics
It is known that the compound is fairly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its interaction with xanthine dehydrogenase/oxidase could potentially lead to changes in the metabolism of purines and thus affect the synthesis of nucleic acids .
Action Environment
The action of Tetraamminecopper(2+) sulfate can be influenced by environmental factors. For instance, the compound tends to hydrolyze and evolve ammonia upon standing in air . This could potentially affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: Tetraamminecopper(2+) sulfate can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(2+) sulfate pentahydrate, followed by precipitation of the product with ethanol or isopropanol . The reaction can be represented as: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the preparation involves dissolving copper(2+) sulfate pentahydrate in water, followed by the addition of concentrated ammonia solution. The mixture is then cooled, and the product is precipitated using ethanol. The crystals are filtered, washed with cold ethanol, and dried .
化学反応の分析
Types of Reactions: Tetraamminecopper(2+) sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound tends to hydrolyze and release ammonia upon standing in air.
Complex Formation: It forms complexes with other ligands, such as chloride ions, resulting in compounds like tetraamminecopper(2+) chloride.
Common Reagents and Conditions:
Ammonia: Used in the synthesis and complex formation reactions.
Ethanol: Used for precipitation and purification of the compound.
Major Products:
Hydrolysis Products: Ammonia and copper(2+) sulfate.
Complexes: Tetraamminecopper(2+) chloride and other similar complexes.
類似化合物との比較
Tetraamminecopper(2+) iodide monohydrate: Similar structure but with iodide as the anion.
Schweizer’s reagent: Used in the production of rayon, closely related in terms of chemical composition.
Uniqueness: Tetraamminecopper(2+) sulfate is unique due to its specific coordination geometry and its applications in various fields, including its role in the production of cellulose fibers and its use as a reagent in chemical synthesis .
特性
CAS番号 |
14283-05-7 |
|---|---|
分子式 |
CuH12N4O4S |
分子量 |
227.73 g/mol |
IUPAC名 |
copper;azane;sulfate |
InChI |
InChI=1S/Cu.4H3N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H3;(H2,1,2,3,4)/q+2;;;;;/p-2 |
InChIキー |
MJIHMGIXWVSFTF-UHFFFAOYSA-L |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2] |
正規SMILES |
N.N.N.N.[O-]S(=O)(=O)[O-].[Cu+2] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1593562.png)













